2-methyl-5-(1H-tetrazol-1-yl)aniline
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Overview
Description
2-Methyl-5-(1H-tetrazol-1-yl)aniline is a heterocyclic compound with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol . It is characterized by the presence of a tetrazole ring attached to an aniline moiety, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(1H-tetrazol-1-yl)aniline typically involves the reaction of 2-methyl-5-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1H-tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted tetrazoles .
Scientific Research Applications
2-Methyl-5-(1H-tetrazol-1-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-5-(1H-tetrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1H-tetrazol-1-yl)aniline: C8H9N5
3-(2-Methyl-2H-tetrazol-5-yl)aniline: C8H9N5
Uniqueness
This compound is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties . The presence of the tetrazole ring enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-5-(tetrazol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-2-3-7(4-8(6)9)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJGZGFZZOFEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350705 |
Source
|
Record name | 2-methyl-5-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384860-18-8 |
Source
|
Record name | 2-methyl-5-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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